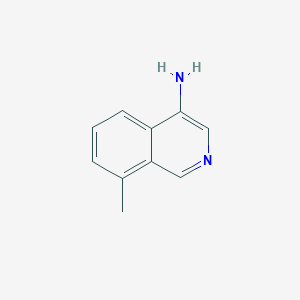

8-Methylisoquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

8-methylisoquinolin-4-amine |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,11H2,1H3 |

InChI Key |

QSOCQXFOZYRZQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=NC=C(C2=CC=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 8 Methylisoquinolin 4 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Isoquinoline (B145761) Ring

The isoquinoline nucleus exhibits a dual reactivity profile towards aromatic substitution, a consequence of the differing electronic characteristics of its two fused rings.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution reactions, the benzene (B151609) ring (carbocycle) of the isoquinoline system is the preferred site of attack due to its higher electron density compared to the electron-deficient pyridine (B92270) ring. quimicaorganica.orgshahucollegelatur.org.in The presence of the activating amino group at the C-4 position and the methyl group at the C-8 position further influences the regioselectivity of these reactions. Electrophilic attack is generally directed to the C-5 and C-8 positions of the isoquinoline ring system, as these positions lead to the formation of the most stable cationic intermediates (Wheland intermediates). quimicaorganica.orgimperial.ac.uk

For 8-methylisoquinolin-4-amine, the C-8 position is already substituted. Therefore, electrophilic attack is anticipated to occur predominantly at the C-5 position. The stability of the intermediate cation is a key determinant of the reaction pathway. Attack at C-5 allows for the delocalization of the positive charge across the aromatic system without disrupting the aromaticity of the pyridine ring in all resonance structures. quimicaorganica.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product |

|---|---|

| Nitration (HNO₃/H₂SO₄) | 8-Methyl-5-nitroisoquinolin-4-amine |

| Halogenation (Br₂/FeBr₃) | 5-Bromo-8-methylisoquinolin-4-amine |

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of the isoquinoline system is susceptible to nucleophilic attack, particularly at positions C-1 and C-3, which are ortho and para to the ring nitrogen, respectively. Halogenated isoquinolines, for instance, readily undergo nucleophilic substitution at the C-1 position. quimicaorganica.org The reaction of isoquinoline with strong nucleophiles like potassium amide in liquid ammonia (B1221849) typically yields 1-aminoisoquinoline. iust.ac.iryoutube.com

In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is challenging. However, if a suitable leaving group, such as a halogen, were present at the C-1 or C-3 position, nucleophilic displacement would be a viable pathway. The presence of a strongly electron-withdrawing group, like a nitro group, can also activate the ring towards nucleophilic attack. iust.ac.ir For example, the synthesis of 4-aminoisoquinoline (B122460) can be achieved by reacting 4-bromoisoquinoline (B23445) with ammonium (B1175870) hydroxide (B78521) in the presence of a copper catalyst. nih.govprepchem.com This demonstrates the feasibility of nucleophilic substitution at the C-4 position when a good leaving group is present.

Reactions of the Amine Functionality in the Isoquinoline System

The primary amine group at the C-4 position is a key site of reactivity, behaving as a potent nucleophile and a base.

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic, allowing it to readily participate in alkylation and acylation reactions.

Alkylation: Primary amines can be alkylated by reaction with alkyl halides. However, these reactions are often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, through a process of polyalkylation. libretexts.org

Acylation: The reaction of the 4-amino group with acylating agents, such as acid chlorides or acid anhydrides, provides a more controlled pathway to form stable amide derivatives. This reaction is a common strategy for protecting the amine group or for synthesizing more complex molecules. For instance, studies have shown that 4-amino derivatives of isoquinoline can be converted to their corresponding amides. nih.govresearchgate.net

Table 2: Representative Alkylation and Acylation Reactions of this compound

| Reagent | Reaction Type | Product |

|---|---|---|

| Methyl iodide (CH₃I) | Alkylation | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium iodide derivatives |

| Acetyl chloride (CH₃COCl) | Acylation | N-(8-Methylisoquinolin-4-yl)acetamide |

Oxidation: The amine functionality can be susceptible to oxidation, although the specific products depend on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to complex reaction mixtures. Conversely, the nature of substituents on the isoquinoline ring can direct oxidation to specific parts of the molecule. For example, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) (KMnO₄) results in the degradation of the benzene ring. shahucollegelatur.org.in A one-pot amination-oxidation process using hydrazine (B178648) has been reported for the synthesis of 4-aminoisoquinolines from 4-oxo precursors, highlighting a synthetic route where oxidation is a key step. acs.org

Reduction: While the primary amine is in a reduced state, other parts of the molecule can be targeted for reduction. For instance, if a nitro group were introduced onto the ring through electrophilic substitution, it could be subsequently reduced to an amino group, a common synthetic strategy. Catalytic hydrogenation is a typical method for such transformations. nih.gov

The Hofmann elimination provides a method for converting amines into alkenes. wikipedia.org This reaction proceeds through a sequence of steps:

Exhaustive Methylation: The amine is treated with an excess of methyl iodide to form a quaternary ammonium iodide salt. byjus.comlibretexts.org

Formation of Hydroxide Salt: The iodide salt is then treated with silver oxide and water to form the corresponding quaternary ammonium hydroxide. wikipedia.orgchemistrysteps.com

Elimination: Upon heating, the hydroxide ion acts as a base, abstracting a proton from the β-carbon that is most sterically accessible, leading to an E2 elimination. The leaving group is a neutral tertiary amine. libretexts.orgchemistrysteps.com

A key feature of the Hofmann elimination is that it typically yields the least substituted alkene, a regioselectivity known as the Hofmann rule . byjus.com This is attributed to the steric bulk of the trialkylamine leaving group, which hinders the approach of the base to the more substituted β-carbons. wikipedia.orgchemistrysteps.com

For an alkyl-substituted aminoisoquinoline, the Hofmann elimination would proceed if there is an alkyl chain attached to the nitrogen with at least one β-hydrogen. Since this compound itself does not have an N-alkyl chain with β-hydrogens, it would first need to be alkylated with a suitable group (e.g., an ethyl group) before it could undergo this reaction.

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, with its proximate amino and ring nitrogen functionalities, can be conducive to intramolecular cyclization reactions under appropriate conditions, leading to the formation of novel heterocyclic systems.

Intramolecular Cyclization: The synthesis of amide-functionalized isoquinoline derivatives has been achieved through photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization reactions. rsc.org While this example involves building onto the isoquinoline core, it demonstrates the potential for cyclization pathways. Derivatives of 4-aminobutyric acid have also been shown to undergo rapid intramolecular cyclization. rsc.org For this compound, derivatization of the amino group with a side chain containing an electrophilic center could lead to intramolecular cyclization, forming a new fused ring system.

Rearrangement Reactions: Certain reactions involving the amine functionality can proceed through rearrangement mechanisms. The Hofmann and Curtius rearrangements are classical examples that transform amides and acyl azides, respectively, into primary amines with the loss of one carbon atom via an isocyanate intermediate. byjus.com While these are methods to form amines, related rearrangement pathways could be envisaged for derivatives of this compound. Another relevant transformation is the N-oxidation of substituted isoquinolines, which can be followed by rearrangement in the presence of acetic anhydride (B1165640) to yield hydroxyisoquinolines. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 8 Methylisoquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the assignment of substituent positions and confirmation of the integrity of the isoquinoline (B145761) ring system.

Proton and Carbon NMR for Substituent Assignment and Ring System Integrity

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 8-methylisoquinolin-4-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline core, the methyl group protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the methyl substituent, as well as the anisotropic effects of the fused ring system. Protons on the pyridine (B92270) ring are typically observed at lower field (higher ppm) compared to those on the benzene (B151609) ring. The methyl protons at the C8 position would likely appear as a singlet in the upfield region (around 2.5 ppm). The amine (NH₂) protons would present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display ten distinct signals, corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbon atoms in the aromatic rings are typically found in the range of 110-160 ppm. The carbon atom attached to the amino group (C4) would be significantly shielded, appearing at a lower chemical shift, while the carbon atoms of the pyridine ring would be deshielded. The methyl carbon (C8-CH₃) would be observed in the aliphatic region, typically between 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | 8.5 - 9.0 | C1: 145 - 150 |

| H3 | 7.0 - 7.5 | C3: 110 - 115 |

| H5 | 7.5 - 8.0 | C4: 140 - 145 |

| H6 | 7.0 - 7.5 | C4a: 125 - 130 |

| H7 | 7.0 - 7.5 | C5: 120 - 125 |

| 8-CH₃ | 2.4 - 2.6 | C6: 125 - 130 |

| 4-NH₂ | 4.0 - 6.0 (broad) | C7: 120 - 125 |

| C8: 135 - 140 | ||

| C8a: 145 - 150 | ||

| 8-CH₃: 18 - 22 |

Note: These are predicted values based on known substituent effects on isoquinoline and related aromatic systems. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Complex Structure Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be crucial for tracing the connectivity of the protons on the benzene and pyridine rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon skeleton.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂), the molecular weight is 158.2 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 158. The presence of two nitrogen atoms means the molecular ion will have an even m/z value, consistent with the nitrogen rule.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic amines and isoquinoline derivatives include:

Loss of a hydrogen radical (H•): This would result in a fragment ion at m/z 157 ([M-H]⁺).

Loss of a methyl radical (•CH₃): Cleavage of the C8-CH₃ bond would lead to a fragment at m/z 143.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of pyridine and quinoline (B57606) rings, this would produce a fragment at m/z 131.

Ring cleavage: More complex fragmentation can lead to the formation of smaller aromatic and nitrogen-containing ions.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Origin |

| 158 | [C₁₀H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₉N₂]⁺ | Loss of H• |

| 143 | [C₉H₇N₂]⁺ | Loss of •CH₃ |

| 131 | [C₉H₇N]⁺ | Loss of HCN from M⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic rings and the methyl group, and the C=C and C=N bonds of the isoquinoline core.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com

Aromatic C-H Stretching: These vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the isoquinoline ring system would give rise to a series of sharp, medium to strong bands in the 1450-1650 cm⁻¹ region.

N-H Bending: A medium to strong scissoring vibration for the primary amine is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.comwpmucdn.com

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond would likely appear in the 1250-1350 cm⁻¹ region. orgchemboulder.comwpmucdn.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals, which would be useful for confirming the structure of the isoquinoline core. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3400 - 3500 | Weak |

| N-H Stretch (symmetric) | 3300 - 3400 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C / C=N Stretch | 1450 - 1650 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system is a chromophore that absorbs UV radiation. The presence of the amino and methyl groups will influence the position and intensity of the absorption bands.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show multiple absorption bands characteristic of the π → π* transitions of the aromatic system. Typically, isoquinoline and its derivatives exhibit two or three main absorption bands. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). The spectrum of the related 8-hydroxyquinoline (B1678124) shows absorption peaks that demonstrate π-π* and n-π* transitions in the quinoline ring. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

| π → π | 220 - 250 |

| π → π | 270 - 300 |

| π → π* | 320 - 350 |

Note: The exact positions and intensities of the absorption maxima are solvent-dependent.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles.

Table 5: Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.28 |

Note: These are hypothetical values based on typical crystal packing for similar small organic molecules and are for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of 8 Methylisoquinolin 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.netresearchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 8-Methylisoquinolin-4-amine by finding the minimum energy structure on the potential energy surface. These calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Studies on related quinoline (B57606) and isoquinoline (B145761) derivatives have demonstrated that DFT methods, such as B3LYP with basis sets like 6-311G(d,p), provide optimized geometries that are in good agreement with experimental data where available. researchgate.netmdpi.com For this compound, DFT would be used to model the planarity of the isoquinoline ring system and the orientation of the methyl and amine substituents. The stability of the molecule is inferred from its total electronic energy and vibrational frequency analysis, where the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. ajchem-a.com

Table 1: Predicted Geometrical Parameters for this compound using DFT

Note: The following data is illustrative, based on typical DFT results for similar heterocyclic aromatic amines.

| Parameter | Description | Predicted Value |

|---|---|---|

| C4-N (amine) | Bond length between ring carbon and amine nitrogen | ~1.37 Å |

| C8-C (methyl) | Bond length between ring carbon and methyl carbon | ~1.51 Å |

| C-N-C (ring) | Bond angle within the pyridine (B92270) ring of isoquinoline | ~117.5° |

| C-C-N (amine) | Bond angle involving the amine substituent | ~121.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ajchem-a.commdpi.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic system and the amino group, reflecting its nucleophilic character. The LUMO would be distributed across the electron-deficient parts of the heterocyclic ring. The presence of the electron-donating amino and methyl groups influences the energies of these orbitals. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), which quantify the molecule's reactivity profile. mdpi.com

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound

Note: Values are representative and depend on the specific DFT functional and basis set used.

| Property | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.5 to -6.0 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.0 to -1.5 | Electron-accepting ability |

| Energy Gap | ΔE | 4.0 to 5.0 | Chemical stability and reactivity |

| Chemical Hardness | η | 2.0 to 2.5 | Resistance to change in electron configuration |

| Electrophilicity Index | ω | 1.5 to 2.0 | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent. youtube.com

For this compound, MD simulations can be used to explore the rotational freedom of the C-N bond of the amine group and the C-C bond of the methyl group. More importantly, MD can simulate the molecule in an aqueous or organic solvent to study solvation effects. ulisboa.pt These simulations reveal how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the amine group and water molecules. This information is critical for understanding the molecule's solubility and behavior in solution, which influences its reactivity and properties in a condensed phase. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (QSRR) Studies

QSPR and QSRR studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical properties or chemical reactivity, respectively. These models use molecular descriptors, which are numerical values derived from the molecule's theoretical structure.

For this compound, descriptors can be calculated using DFT and other computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). These computed values can then be used in a QSPR model to predict properties like boiling point, solubility, or chromatographic retention time. Similarly, in a QSRR context, descriptors can be correlated with experimentally determined reaction rates or equilibrium constants to predict the reactivity of this compound in various chemical reactions. mdpi.com

Predictive Modeling in Organic Synthesis and Reaction Pathway Analysis

Computational chemistry is increasingly used to predict the outcomes of chemical reactions and to elucidate reaction mechanisms. mit.edu For this compound, theoretical calculations can be used to model its participation in various organic reactions, such as electrophilic aromatic substitution or nucleophilic attack.

By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This analysis helps identify the most likely reaction mechanism and predict the major products. Furthermore, machine learning models trained on large databases of experimental reactions can use computed properties of this compound as input to predict its reactivity and the likely outcome of a given transformation. mit.edu This predictive capability can guide synthetic chemists in designing efficient reaction conditions and avoiding undesirable side products.

Mechanistic Insights into Biological Activities of 8 Methylisoquinolin 4 Amine and Its Isoquinoline Derivatives

Investigation of Molecular Targets and Ligand-Receptor Interactions

The precise molecular targets of 8-Methylisoquinolin-4-amine are not extensively defined in publicly available scientific literature. However, the broader class of isoquinoline (B145761) and quinoline (B57606) derivatives has been investigated for interactions with various biological targets. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a diverse range of protein targets.

Computational and in silico studies, such as molecular docking, are often employed to predict the binding affinities and interaction modes of novel compounds with known protein structures. For instance, derivatives of the related 4-aminoquinoline (B48711) scaffold have been docked into the active sites of enzymes like DNA gyrase to explore their potential as antibacterial agents. These studies help in identifying key amino acid residues that may be involved in hydrogen bonding, hydrophobic, or electrostatic interactions with the ligand.

The aminergic G protein-coupled receptors (GPCRs) represent another major class of drug targets where isoquinoline and related heterocyclic scaffolds have shown activity. The interaction of ligands with these receptors is complex, often involving a conserved ionic interaction with a specific aspartate residue in transmembrane helix 3, along with other interactions in the binding pocket that determine ligand specificity and functional outcome. While direct evidence for this compound is lacking, its structural features, including the basic amine and the aromatic system, suggest potential interactions with aminergic GPCRs or other targets with complementary binding sites.

Enzyme Inhibition Mechanisms and Kinetic Characterization

The data from these experiments are often visualized using plots such as the Lineweaver-Burk or Michaelis-Menten plots to determine key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor. The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme activity by 50%, is a commonly reported metric for inhibitor potency.

For example, various quinoline and isoquinoline derivatives have been identified as inhibitors of kinases, a large family of enzymes that play crucial roles in cell signaling. The 4-aminoquinazoline core, structurally related to 4-aminoisoquinoline (B122460), is a well-known pharmacophore for kinase inhibitors, with several approved drugs targeting enzymes like EGFR and VEGFR. The inhibition mechanism for these compounds is often competitive with ATP, the natural substrate for kinases.

Modulation of Signal Transduction Pathways by Isoquinoline Amines

The modulation of intracellular signal transduction pathways is a key aspect of the biological activity of many therapeutic agents. While direct studies on this compound are limited, related quinoline derivatives have been shown to influence critical signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and survival.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary regulator of the immune and inflammatory response. Some quinoline compounds have been reported to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes. For instance, 8-(Tosylamino)quinoline has been shown to inhibit macrophage-mediated inflammation by suppressing the NF-κB signaling pathway nih.gov. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. The MAPK family includes kinases such as ERK, p38, and JNK. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain kinase inhibitors with quinoline or isoquinoline scaffolds can interfere with MAPK signaling by targeting upstream kinases.

Structure-Activity Relationship (SAR) Studies on Bioactivity of Methylated Amino-Isoquinolines

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For methylated amino-isoquinolines, the position and nature of substituents on the isoquinoline ring significantly influence their biological effects.

Impact of Methyl Substitution on Binding Affinity and Selectivity

The introduction of a methyl group can have profound effects on the binding affinity and selectivity of a molecule for its biological target. A methyl group can influence the compound's conformation, lipophilicity, and steric interactions within the binding pocket. For instance, in the context of 8-aminoquinolines investigated as antimalarial agents, the position of substituents on the quinoline nucleus was found to be critical for their activity and toxicity who.int. While a 6-methoxy group was generally found to enhance activity, the addition of other substituents at various positions led to a range of biological outcomes who.int.

The precise placement of a methyl group, such as at the 8-position in this compound, can orient the molecule within a binding site to either enhance favorable interactions or introduce steric clashes that reduce affinity. For example, in a series of pyrazolo[3,4-g]isoquinolines, the introduction of a bromine atom at the 8-position was detrimental to the inhibition of Haspin kinase, whereas alkyl substitution at the 4-position altered the kinase inhibition profile researchgate.net.

Influence of Amino Group Position on Pharmacophoric Features

The position of the amino group on the isoquinoline scaffold is a critical determinant of its pharmacophoric properties and, consequently, its biological activity. The amino group can act as a hydrogen bond donor and a basic center, which are often crucial for interactions with biological targets. The 4-amino position, as seen in this compound, is a common feature in many bioactive molecules. The 4-aminoquinazoline and 4-aminoquinoline cores are well-established pharmacophores in the development of kinase inhibitors nih.govnih.gov.

The basicity of the amino group, which is influenced by the electronic properties of the isoquinoline ring and other substituents, can affect the compound's ionization state at physiological pH, its cell permeability, and its ability to form ionic bonds with acidic residues in a protein's active site. SAR studies on 8-aminoquinolines have shown that modifications to the 8-amino side chain significantly impact their antimalarial activity and toxicity profile who.int.

Exploration of this compound as a Core Scaffold for Bioactive Molecules

The this compound structure represents a valuable scaffold for the development of new bioactive molecules. The isoquinoline core provides a rigid framework that can be functionalized at multiple positions to modulate its physicochemical properties and biological activity. The presence of the amino group at the 4-position and the methyl group at the 8-position offers specific points for chemical modification to explore SAR and optimize for a desired biological effect.

The isoquinoline scaffold is present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties nih.gov. For example, the 4-aminoquinoline framework is the basis for several antimalarial drugs. The versatility of this scaffold allows for its use in creating libraries of compounds for high-throughput screening against various biological targets.

By using this compound as a starting material, medicinal chemists can synthesize a range of derivatives with modifications to the amino group, the methyl group, or other positions on the isoquinoline ring. These derivatives can then be evaluated for their activity against different enzymes, receptors, or in cell-based assays to identify new lead compounds for drug discovery programs.

Analytical Methodologies for Characterization and Quantification of Isoquinoline Amines

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of chemical compounds. For isoquinoline (B145761) amines, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, each with specific applications and advantages.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isoquinoline amines due to its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds. The separation is typically achieved on reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. nih.gov

Various detection modes can be coupled with HPLC to provide sensitivity and selectivity:

UV-Visible (UV-Vis) and Diode Array Detection (DAD): Aromatic compounds like isoquinoline amines possess chromophores that absorb ultraviolet light. chromatographyonline.com A UV detector, particularly a DAD which can scan a range of wavelengths, is commonly used for quantification and to check for the presence of impurities. chromforum.org

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be employed, often after derivatization with a fluorescent tag. nih.govmdpi.com This is particularly useful for trace analysis in complex matrices.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural information, allowing for unequivocal identification of the target compound and its impurities. nih.govjfda-online.com Techniques like electrospray ionization (ESI) are common for analyzing polar compounds like amines. nih.gov

The purity of isoquinoline alkaloids can be effectively analyzed using HPLC, as demonstrated by methods developed for related compounds. researchgate.net The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. nih.gov

Table 1: Example HPLC Parameters for Amine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) | nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile with 0.1% Formic Acid | nih.gov |

| Gradient | Linear gradient from low to high percentage of organic phase (B) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Detection | Mass Spectrometry (ESI, Positive Mode) | nih.govnih.gov |

| Injection Volume | 5 µL | nih.gov |

This interactive table summarizes typical starting conditions for the HPLC analysis of heterocyclic aromatic amines. The parameters would be optimized for the specific analysis of 8-Methylisoquinolin-4-amine.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. mdpi.com Direct analysis of amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. thermofisher.cnbre.com

To overcome these issues, derivatization is often required to convert the polar amine group into a less polar, more volatile functional group. mdpi.comnih.govenv.go.jp This process reduces the compound's boiling point and improves its chromatographic behavior. Common detectors used in GC analysis of amines include:

Flame Ionization Detector (FID): A universal detector for organic compounds, but may lack the required sensitivity for trace analysis.

Nitrogen-Phosphorus Detector (NPD): A selective detector that provides high sensitivity for nitrogen-containing compounds like amines. researchgate.net

Mass Spectrometry (MS): GC-MS is a powerful technique that combines the high separation efficiency of GC with the identification capabilities of MS, making it ideal for the analysis of complex mixtures and the confirmation of analyte identity. nih.gov

Derivatization Strategies for Enhanced Detection and Separation in Biological Matrices

Analyzing isoquinoline amines in complex biological matrices (e.g., plasma, urine) presents challenges due to low concentrations and interference from other components. nih.gov Derivatization is a chemical modification process used to improve the analytical properties of a compound, enhancing its detectability, improving separation, and increasing stability. nih.govthermofisher.com

Pre-Column Derivatization Methods for Amine Analysis

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the chromatographic system. actascientific.comshimadzu.com This is the most common approach for amine analysis. actascientific.com The primary goals are to attach a chromophore or fluorophore for UV or fluorescence detection, respectively, and to reduce the polarity of the amine. thermofisher.com

Several reagents are widely used for the pre-column derivatization of amines:

o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comactascientific.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): A classic reagent that reacts with primary and secondary amines to yield highly fluorescent and UV-active derivatives. nih.gov

Phenylisothiocyanate (PITC): Used to derivatize amines for subsequent UV detection. thermofisher.comshimadzu.com

The choice of reagent depends on the specific amine, the matrix, and the desired detection method. sigmaaldrich.com For instance, a novel reagent, 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS), has been used for the rapid analysis of amines in biological fluids using HPLC-ESI-MS/MS. nih.gov

Table 2: Comparison of Common Pre-Column Derivatization Reagents for Amines

| Reagent | Target Amines | Detection Mode | Advantages | Disadvantages | Source |

|---|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Fast reaction, high sensitivity | Derivatives can be unstable | thermofisher.comactascientific.com |

| FMOC-Cl | Primary & Secondary | Fluorescence, UV | Stable derivatives | Reagent can interfere | thermofisher.com |

| Dansyl Chloride | Primary & Secondary | Fluorescence, UV | Stable derivatives, high sensitivity | Long reaction time, non-specific | nih.gov |

| PITC | Primary & Secondary | UV | Good for amino acid analysis | Less sensitive than fluorescent tags | thermofisher.comshimadzu.com |

This interactive table provides a comparative overview of popular reagents used for the pre-column derivatization of amines, which would be applicable for this compound.

Post-Column Derivatization Techniques

In post-column derivatization, the reaction occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. actascientific.com This technique offers the advantage of not having to worry about separating the derivatizing reagent from the products, as the separation has already occurred. shimadzu.com It often leads to excellent reproducibility and can be easily automated. shimadzu.com

Common reagents for post-column derivatization of amines include ninhydrin (B49086) and o-phthalaldehyde (OPA). actascientific.comactascientific.com This approach is particularly useful in ion-exchange chromatography where the separation of underivatized, highly polar amines is more straightforward. actascientific.com The primary drawback is the potential for band broadening due to the additional volume of the reaction coil, which can decrease chromatographic resolution.

Integration of Analytical Techniques for Comprehensive Profiling

For a comprehensive characterization and quantification of this compound and related impurities or metabolites, a single analytical technique is often insufficient. The integration of multiple techniques provides a more complete analytical profile.

The most powerful combination is the coupling of a separation technique with a detection technique that provides structural information. Hyphenated techniques like LC-MS and GC-MS are indispensable for this purpose. nih.govnih.gov LC-MS is particularly well-suited for the analysis of isoquinoline amines, providing data on molecular weight and fragmentation patterns that can be used for definitive identification. nih.govnih.gov When combined with high-resolution mass spectrometry (HRMS), it allows for the determination of elemental composition, further aiding in the identification of unknown impurities.

Furthermore, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the initial structural elucidation and characterization of the synthesized compound, complementing the data obtained from chromatographic and mass spectrometric methods. acs.orgmdpi.com The integration of these orthogonal techniques ensures a thorough understanding of the compound's identity, purity, and quantity.

Future Research Trajectories and Interdisciplinary Applications for 8 Methylisoquinolin 4 Amine Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of substituted 4-aminoquinolines and isoquinolines often relies on classical methods that may involve harsh conditions or generate significant waste. nih.gov Future research must prioritize the development of more efficient and environmentally benign synthetic strategies for 8-Methylisoquinolin-4-amine.

Key areas for investigation include:

Catalytic C-N Cross-Coupling: Transition-metal catalysis offers a powerful tool for forming the crucial C4-amine bond. researchgate.net Research should focus on developing novel palladium, copper, or nickel catalyst systems that can efficiently couple an amine source with a suitable 8-methylisoquinoline (B3029354) precursor under mild conditions. The goal would be to achieve high yields while minimizing catalyst loading and avoiding toxic reagents.

Green Solvents and Reagents: Traditional syntheses often employ hazardous solvents. Future routes should explore the use of sustainable alternatives like Cyrene™ or γ-butyrolactone. rsc.org Furthermore, replacing toxic reagents, such as thiophosgene (B130339) derivatives sometimes used in related amine chemistry, with elemental sulfur or other greener alternatives represents a significant step toward sustainability. rsc.orgnih.gov

Flow Chemistry and Process Optimization: Implementing continuous flow technologies could offer improved control over reaction parameters, enhance safety, and facilitate scalability. This approach can lead to higher purity and yields, reducing the need for extensive downstream purification, which is a major source of chemical waste. nih.gov

| Proposed Synthetic Strategy | Catalyst/Reagent System | Potential Solvent | Key Sustainability Advantage |

| Palladium-catalyzed Amination | Pd(OAc)₂ with Buchwald-Hartwig ligands | Cyrene™ | High efficiency, low catalyst loading, use of a bio-derived solvent. |

| Copper-catalyzed Amination | CuI with diamine ligands | Ethanol (B145695)/Water | Use of an inexpensive, earth-abundant metal catalyst. |

| Nucleophilic Aromatic Substitution | Phase-Transfer Catalysis | Toluene/Water | Reduced organic solvent volume and potentially milder reaction conditions. |

| Multicomponent Reactions | Transition-metal catalysts | γ-Butyrolactone (GBL) | High atom economy by combining multiple starting materials in a single step. rsc.org |

Advanced Mechanistic Studies of Reactivity and Transformation

A thorough understanding of the reactivity of this compound is fundamental to its application. The interplay between the electron-donating methyl group and the amino group influences the electron density of the heterocyclic ring system, thereby dictating its behavior in chemical transformations.

Future mechanistic studies should aim to:

Quantify Nucleophilicity: While amines are generally more nucleophilic than their alcohol counterparts, the specific nucleophilicity of the 4-amino group in this scaffold needs to be determined. msu.edu Kinetic studies, such as those developed by Herbert Mayr, could be employed to create a quantitative scale of its reactivity toward standard electrophiles. masterorganicchemistry.com This would allow for the prediction of reaction rates and outcomes.

Elucidate Reaction Pathways: Detailed investigation into the mechanisms of key transformations is crucial. For instance, in Mannich-type reactions, it is important to understand the formation of iminium ion intermediates and identify the rate-limiting step. semanticscholar.org Such studies could involve isotopic labeling, in-situ spectroscopic monitoring, and computational modeling to map out the entire reaction coordinate.

Investigate the Role of the 8-Methyl Group: The steric and electronic influence of the methyl group at the 8-position on the reactivity at other sites (e.g., the nitrogen of the isoquinoline (B145761) ring or the C1 position) should be systematically studied. researchgate.net This includes its effect on the pKa of the molecule and its ability to direct electrophilic substitution reactions.

In-depth Computational Analysis for Rational Design and Prediction

In silico methods are indispensable in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. nih.gov Applying computational chemistry to this compound can accelerate the discovery of its derivatives with tailored functionalities.

Key computational approaches include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and NMR and IR spectra to supplement experimental characterization. mdpi.com These calculations can provide insights into the molecule's electronic structure and reactivity.

Molecular Docking: To explore its biological potential, molecular docking simulations can predict the binding modes and affinities of this compound with various protein targets. nih.gov This allows for the virtual screening of large libraries of potential targets and helps prioritize experimental testing.

Pharmacokinetic Prediction (ADMET): Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its potential derivatives. This early-stage assessment is crucial for designing compounds with favorable drug-like properties. mdpi.com

| Computed Property | Methodology | Predicted Value/Insight | Relevance |

| Dipole Moment | DFT (e.g., B3LYP/6-31G*) | To be determined | Predicts polarity and solubility. |

| HOMO/LUMO Energy Gap | DFT | To be determined | Indicates chemical reactivity and electronic transition properties. mdpi.com |

| pKa | Ab initio calculations | To be determined | Predicts the degree of ionization at physiological pH. |

| Binding Affinity to PI3K | Molecular Docking | To be determined | Guides rational design of kinase inhibitors. nih.gov |

| Oral Bioavailability | In silico ADMET models | To be determined | Assesses potential as an orally administered drug. nih.gov |

Exploration of New Biological Targets and Pathways for Isoquinoline Amines

The isoquinoline framework is a cornerstone of many biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgresearchgate.net The specific substitution pattern of this compound makes it a compelling candidate for screening against a wide range of biological targets.

Future research should focus on:

Anticancer Activity: Many quinoline (B57606) and isoquinoline derivatives function as anticancer agents. amerigoscientific.commdpi.com this compound should be evaluated against various cancer cell lines, particularly those where related scaffolds have shown efficacy. mdpi.com Mechanistic studies could then explore its effect on cell cycle progression, apoptosis, and key signaling pathways like PI3K/AKT. nih.gov

Antimicrobial and Antiviral Screening: Given that compounds like chloroquine (B1663885) (a 4-aminoquinoline) have been used against parasites and viruses, screening this compound against a panel of bacteria, fungi, and viruses is a logical step. mdpi.commdpi.com

Enzyme Inhibition: Isoquinoline alkaloids are known to act as enzyme inhibitors. nih.gov High-throughput screening could be employed to test this compound against important enzyme classes such as kinases, proteases, and helicases.

RNA Targeting: Recent research has identified the polyadenylic acid [poly(A)] tail of mRNA as a viable drug target. sigmaaldrich.com Some isoquinoline alkaloids have shown a high binding affinity for poly(A), suggesting a novel mechanism of action. Investigating the interaction of this compound with RNA structures could open up new therapeutic avenues. sigmaaldrich.com

Investigation of Material Science Applications and Photophysical Properties

Beyond pharmacology, isoquinoline derivatives have found applications in material science, including in the development of conductive polymers, optical materials, and sensors. amerigoscientific.com The unique electronic structure of this compound suggests it may possess interesting photophysical properties.

Future research in this area should include:

Photoluminescence Studies: A thorough investigation of the absorption and emission spectra of this compound in various solvents is needed to determine its quantum yield and solvatochromic behavior. walisongo.ac.id This will reveal its potential as a fluorescent probe or an emissive component in organic light-emitting diodes (OLEDs).

Development of Chemosensors: The isoquinoline nitrogen and the exocyclic amino group can act as binding sites for metal ions. Research could explore the development of this compound-based sensors where ion binding induces a change in fluorescence or color, allowing for the detection of specific analytes. walisongo.ac.id

Synthesis of Novel Polymers: The amino group provides a reactive handle for incorporating the 8-methylisoquinoline moiety into polymer backbones. The resulting materials could be investigated for their thermal stability, conductivity, and optical properties, potentially finding use in organic electronics or as corrosion inhibitors. amerigoscientific.comwikipedia.org

Q & A

Q. What are the common synthetic routes for preparing 8-Methylisoquinolin-4-amine?

The synthesis of this compound typically involves:

- Chlorination-Amination : Chlorination of the isoquinoline core followed by nucleophilic amination at the 4-position. For example, 8-chloroisoquinolin-4-amine derivatives are synthesized via chlorination with reagents like POCl₃, followed by amination using NH₃ or alkylamines under reflux conditions in ethanol .

- Friedländer Reaction : Cyclization of 2-(3,4-dihydroisoquinolin-1-yl)anilines with ketones or aldehydes to form substituted quinolines, which can be functionalized further .

- Direct Functionalization : Methyl groups can be introduced via alkylation or cross-coupling reactions, though regioselectivity must be carefully controlled .

Q. What characterization techniques are used to confirm the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and methyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- Infrared (IR) Spectroscopy : To identify amine (-NH₂) and methyl (-CH₃) functional groups .

Q. How is the biological activity of this compound typically assessed in preliminary studies?

Preliminary assays focus on:

- Kinase Inhibition : CHK1 inhibition assays using ATP-binding competition studies, with IC₅₀ values determined via fluorescence polarization .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC (Minimum Inhibitory Concentration) values .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

Optimization methods include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during amination .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for methyl group introduction .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Substituent Effects : Chloro (electron-withdrawing) vs. methoxy (electron-donating) groups alter electronic properties, affecting binding to targets like CHK1 .

- Assay Conditions : Variations in buffer pH, ATP concentrations, or bacterial growth media can skew results. Standardized protocols (e.g., CLSI guidelines) are critical .

Q. What advanced analytical methods resolve complex structural features of this compound derivatives?

Advanced techniques include:

- X-ray Crystallography : To determine absolute stereochemistry and hydrogen-bonding interactions in co-crystals with biological targets .

- 2D NMR (COSY, NOESY) : For elucidating coupling patterns and spatial proximity of substituents .

- High-Resolution Mass Spectrometry (HRMS) : To distinguish isobaric species and confirm isotopic purity .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Store as a hydrochloride salt at -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation .

- Solubility : Prepare fresh solutions in PBS (pH 7.2) or DMSO, avoiding aqueous storage >24 hours to prevent precipitation .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy; consult SDS for spill protocols .

Methodological Considerations for Experimental Design

- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only negative controls .

- Data Reproducibility : Triplicate measurements for biological assays and independent synthesis batches for structural studies .

- Computational Modeling : Use DFT (Density Functional Theory) to predict regioselectivity in substitution reactions and docking studies for target interaction analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.